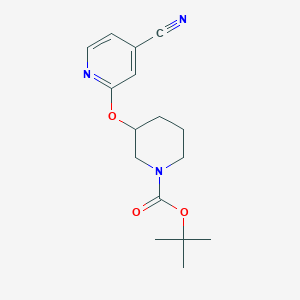
1-Phenyl-3-(piperidin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a phenyl group attached to a propanol chain, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Mannich reaction, which uses acetophenone, formaldehyde, and piperidine as starting materials . The reaction typically proceeds under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl or piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(piperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. As a muscarinic antagonist, it competes with acetylcholine at cholinergic receptors in the corpus striatum, thereby restoring the balance of neurotransmitters . This action is particularly relevant in the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Procyclidine: A compound with similar anticholinergic properties.
Cycrimine: A piperidine derivative with applications in treating dyskinesia.
Uniqueness
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is unique due to its specific chemical structure, which allows it to interact with muscarinic receptors effectively. Its combination of a phenyl group, propanol chain, and piperidine ring distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Eigenschaften
CAS-Nummer |
952-51-2 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI-Schlüssel |
XCXFLKLOXBGAEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




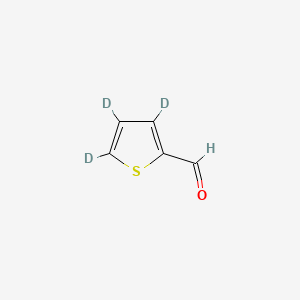
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
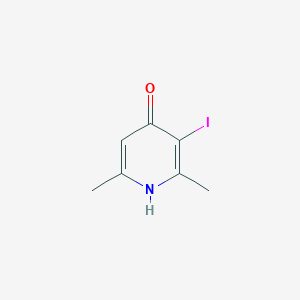

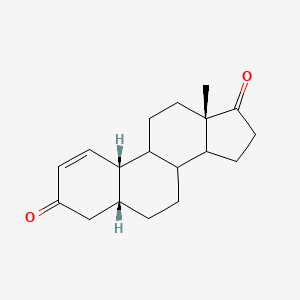

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
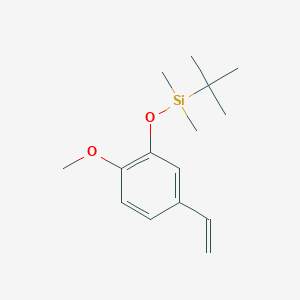

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
